N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N2OS2 and its molecular weight is 446.63. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Synthesis and Antitumor Evaluation
Research has explored derivatives similar to the specified compound, focusing on their synthesis and potential antitumor activity. Compounds bearing benzothiazole and thiophene structures have been evaluated for their anticancer efficacy against a range of human tumor cell lines, revealing considerable activity against certain cancer types. This suggests that modifications of the benzothiazole and thiophene moieties, as seen in the specified compound, may offer promising antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to the specified chemical have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. These studies demonstrate that incorporating benzothiazole and thiophene rings into compounds can yield significant biological activity, indicating potential for the specified compound in similar applications (Sunder & Maleraju, 2013).
Photophysical Properties and Photovoltaic Efficiency
Photophysical and Photovoltaic Studies
Investigations into the photophysical properties of benzothiazole acetamide analogs, including studies on their potential as photosensitizers in dye-sensitized solar cells (DSSCs), have been conducted. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, suggesting the specified compound might also have utility in photovoltaic applications (Mary et al., 2020).
Hydrogen Bonding and Molecular Interactions
Hydrogen Bonding and Molecular Assemblies
Studies on similar N-(benzo[d]thiazol-2-yl) acetamides have revealed their capacity to form intricate hydrogen-bonded assemblies. These interactions are pivotal for the development of advanced materials with tailored properties, indicating potential research avenues for the specified compound in the design of novel molecular structures (Balijapalli et al., 2017).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS2/c1-15-8-11-19-22(12-15)31-26(24(19)25-27-20-6-4-5-7-21(20)30-25)28-23(29)14-18-10-9-16(2)17(3)13-18/h4-7,9-10,13,15H,8,11-12,14H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGXWTCCVAONSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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